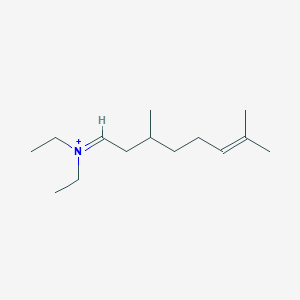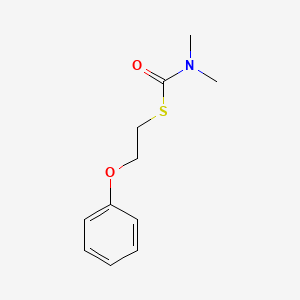
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide is a chemical compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a pyrazolidine ring, a methoxyphenyl group, and a carbothioamide functional group. It has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide typically involves the reaction of hydrazine hydrate with an appropriate arylidene malononitrile and isothiocyanates. This one-pot reaction is catalyzed efficiently under mild conditions . The reaction can be summarized as follows:
Starting Materials: Hydrazine hydrate, arylidene malononitrile, and isothiocyanates.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under reflux conditions.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)pyrazolidine-1-carbothioamide can be compared with other similar compounds, such as:
Carbazole hydrazine-carbothioamide derivatives: These compounds also exhibit antioxidant, anticancer, and antimicrobial activities.
Thiosemicarbazone derivatives: Known for their antibacterial and anticancer properties, these compounds share structural similarities with this compound.
Eigenschaften
CAS-Nummer |
65677-71-6 |
|---|---|
Molekularformel |
C11H15N3OS |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3OS/c1-15-10-5-3-9(4-6-10)13-11(16)14-8-2-7-12-14/h3-6,12H,2,7-8H2,1H3,(H,13,16) |
InChI-Schlüssel |
RLDRRQJNTCKICF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)




